molecular formula C16H24N6O B14949189 5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

5,6-Bis(2-methyl-1-piperidinyl)[1,2,5]oxadiazolo[3,4-b]pyrazine

Cat. No.: B14949189
M. Wt: 316.40 g/mol
InChI Key: SJIYTUWDXKDJBT-UHFFFAOYSA-N
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Description

2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE is a complex organic compound that features a unique combination of piperidine and oxadiazole moieties. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE typically involves multi-step organic reactions. The process begins with the preparation of the piperidine and oxadiazole intermediates, followed by their coupling under specific reaction conditions. Common reagents used in these reactions include various catalysts, solvents, and protective groups to ensure the desired product’s purity and yield .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, solvents, and catalysts. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Scientific Research Applications

2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzymes, modulation of receptor activity, or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other piperidine and oxadiazole derivatives, such as:

Uniqueness

The uniqueness of 2-METHYL-1-[6-(2-METHYLPIPERIDIN-1-YL)-[1,2,5]OXADIAZOLO[3,4-B]PYRAZIN-5-YL]PIPERIDINE lies in its specific structural configuration, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C16H24N6O

Molecular Weight

316.40 g/mol

IUPAC Name

5,6-bis(2-methylpiperidin-1-yl)-[1,2,5]oxadiazolo[3,4-b]pyrazine

InChI

InChI=1S/C16H24N6O/c1-11-7-3-5-9-21(11)15-16(22-10-6-4-8-12(22)2)18-14-13(17-15)19-23-20-14/h11-12H,3-10H2,1-2H3

InChI Key

SJIYTUWDXKDJBT-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCN1C2=NC3=NON=C3N=C2N4CCCCC4C

Origin of Product

United States

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